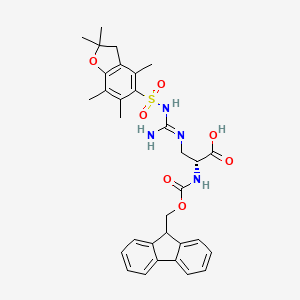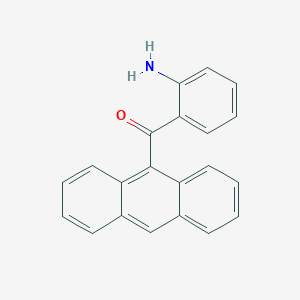
(2-Aminophenyl)(anthracen-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminophenyl)(anthracen-9-yl)methanone is an organic compound that combines an anthracene moiety with an aminophenyl group through a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(anthracen-9-yl)methanone typically involves the reaction of anthracene-9-carboxaldehyde with 2-aminobenzophenone under specific conditions. One common method is the condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminophenyl)(anthracen-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene or aminophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anthracene or aminophenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Aminophenyl)(anthracen-9-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of (2-Aminophenyl)(anthracen-9-yl)methanone depends on its application. In photophysical applications, the compound absorbs light and undergoes electronic transitions that result in fluorescence or phosphorescence. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
(2-Aminophenyl)(anthracen-9-yl)methanone is unique due to the presence of both an anthracene moiety and an aminophenyl group, which impart distinct photophysical and chemical properties. This combination allows for versatile applications in various fields, distinguishing it from other anthracene derivatives.
Propiedades
Fórmula molecular |
C21H15NO |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(2-aminophenyl)-anthracen-9-ylmethanone |
InChI |
InChI=1S/C21H15NO/c22-19-12-6-5-11-18(19)21(23)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H,22H2 |
Clave InChI |
VQZXHYKGWRAKDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


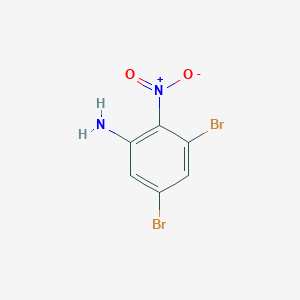

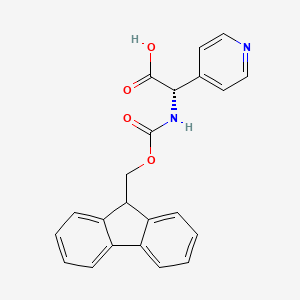
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
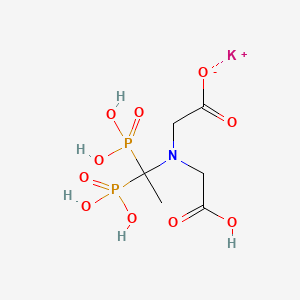
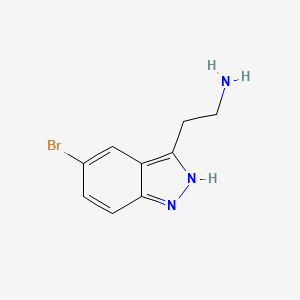
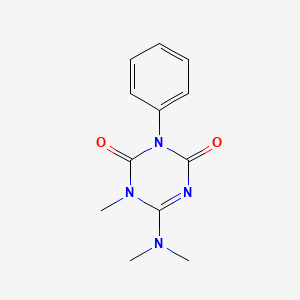

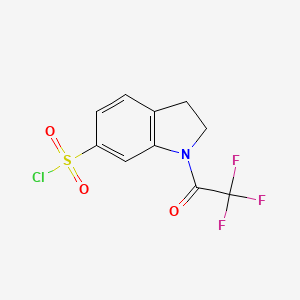
![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
